A Comprehensive Overview of Docosenoic Acid Isomers: A Technical Guide for Researchers
A Comprehensive Overview of Docosenoic Acid Isomers: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Docosenoic acid (C22:1), a monounsaturated very long-chain fatty acid, exists in various isomeric forms distinguished by the position and geometry of their single double bond. These isomers exhibit distinct physicochemical properties, biological roles, and industrial applications. This technical guide provides a comprehensive overview of the most significant docosenoic acid isomers, including erucic acid, brassidic acid, and cetoleic acid. It details their natural sources, physicochemical characteristics, and metabolic pathways. Furthermore, this guide outlines established experimental protocols for their extraction, isolation, and characterization, and presents key metabolic and biosynthetic pathways in diagrammatic form to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals in the fields of lipid biochemistry, natural product chemistry, and drug development.
Introduction to Docosenoic Acid Isomers
Docosenoic acid is a 22-carbon monounsaturated fatty acid with the molecular formula C₂₂H₄₂O₂. The location and stereochemistry (cis/trans) of the double bond give rise to a variety of isomers, each with unique properties and biological significance. The most well-documented isomers are:
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Erucic Acid ((13Z)-docosenoic acid): A cis-isomer that is the most abundant natural form of docosenoic acid. It is predominantly found in the seed oils of plants belonging to the Brassicaceae family, such as rapeseed and mustard.[1][2][3]
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Brassidic Acid ((13E)-docosenoic acid): The trans-isomer of erucic acid. It is not commonly found in nature but can be synthesized through the isomerization of erucic acid.[4][5]
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Cetoleic Acid ((11Z)-docosenoic acid): A cis-isomer that is a positional isomer of erucic acid. It is primarily found in fish oils from cold-water species.[3][6]
Other less common positional and geometric isomers exist, but this guide will focus on these three key isomers due to their prevalence and scientific interest.
Physicochemical Properties
The isomeric form of docosenoic acid significantly influences its physical and chemical properties. The following table summarizes key quantitative data for erucic acid, brassidic acid, and cetoleic acid.
| Property | Erucic Acid ((13Z)-docosenoic acid) | Brassidic Acid ((13E)-docosenoic acid) | Cetoleic Acid ((11Z)-docosenoic acid) |
| Molecular Weight ( g/mol ) | 338.57 | 338.57 | 338.57 |
| Melting Point (°C) | 33.5 - 33.8[3][7][8] | 61 - 62[9][10] | 32 - 33[6] |
| Boiling Point (°C) | 381.5 (decomposes)[3], 358 at 400 mmHg[2], 265 at 15 mmHg[8] | 282 at 30 mmHg[10] | 453.3[6] |
| Density (g/cm³) | 0.860 at 55°C/4°C[3][8] | 0.891[9] | 0.891[6] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, and ether[2][7][8] | Practically insoluble in water; sparingly soluble in cold alcohol; soluble in ether[10] | - |
| Refractive Index | 1.4534 at 45°C[2][8] | 1.448 at 57°C[10] | - |
Natural Sources and Industrial Significance
Erucic Acid is abundant in the oils of the Brassicaceae family, with concentrations in high-erucic acid rapeseed oil ranging from 20% to 54% and in mustard oil around 42%.[3][11] While high dietary intake of erucic acid has been linked to myocardial lipidosis in animal studies, leading to the development of low-erucic acid rapeseed (canola) oil for food consumption, high-erucic acid oils have significant industrial applications.[12] They are used in the production of lubricants, surfactants, and polymers.[3] Ozonolysis of erucic acid yields brassylic acid, a precursor for specialty polyamides.[3]
Cetoleic Acid is primarily found in marine oils, with cod liver oil containing up to 12%.[6] It is also present in the oils of some plants, such as jojoba and Chilean hazelnut.[6] Research suggests that cetoleic acid may play a role in cardiovascular health and can influence the metabolism of omega-3 fatty acids.[13][14]
Brassidic Acid is not a significant natural product but is formed as a byproduct during the hydrogenation of erucic acid.[5]
Experimental Protocols
Extraction of Docosenoic Acid Isomers
A common method for extracting total lipids from plant seeds or animal tissues is through solvent extraction. The choice of method can influence the final fatty acid profile, as some techniques may induce isomerization.
4.1.1. Soxhlet Extraction (Recommended for preventing isomerization)
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Principle: This method uses a continuous flow of a warm solvent to extract lipids from a solid sample, which is particularly effective for seed meals. It is reported to be superior to the Folch method for erucic acid quantification as it minimizes the risk of cis-trans isomerization.[15][16]
-
Methodology:
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Homogenize the sample (e.g., ground rapeseed) and dry it.
-
Place the dried sample in a thimble within a Soxhlet apparatus.
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Extract the lipids using hexane (B92381) as the solvent for several hours.[17]
-
Evaporate the solvent from the extract to obtain the crude lipid fraction.
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4.1.2. Folch Method
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Principle: This is a rapid liquid-liquid extraction method using a chloroform-methanol mixture.
-
Methodology:
-
Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) solution.[18]
-
Add water or a saline solution to induce phase separation.
-
The lower chloroform phase, containing the lipids, is collected.
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The solvent is evaporated to yield the lipid extract.
-
Caution: The Folch method with chloroform has been shown to potentially cause isomerization of erucic acid to brassidic acid, leading to an underestimation of the former.[15]
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Isomerization of Erucic Acid to Brassidic Acid
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Principle: The cis double bond in erucic acid can be converted to a trans double bond through isomerization, often using catalysts.
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Methodology: A common method involves heating erucic acid in the presence of a catalyst such as selenium or nitrogen oxides. The specific conditions (temperature, catalyst concentration, reaction time) will determine the yield of brassidic acid.[10]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Principle: For GC-MS analysis, fatty acids are first converted to their more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated based on their boiling points and identified by their mass spectra.
-
Methodology:
-
Derivatization to FAMEs: The extracted lipids are transesterified using a reagent such as methanolic NaOH or BF₃-methanol.[19]
-
GC-MS Analysis:
-
Injection: 1 µL of the FAMEs solution is injected into the GC.
-
Column: A capillary column suitable for FAMEs analysis (e.g., TR-FAME, DB-5MS) is used.[20][21]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might start at a low temperature (e.g., 50-80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.[18][20]
-
Carrier Gas: Helium is commonly used as the carrier gas.[20]
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a range of m/z (e.g., 50-600) to detect the fragments of the FAMEs.[4][20]
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-
Identification and Quantification: FAMEs are identified by comparing their retention times to known standards and their mass spectra to libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[4]
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Metabolic and Signaling Pathways
Biosynthesis of Erucic Acid
Erucic acid is synthesized in the endoplasmic reticulum from oleic acid (C18:1) through a series of elongation steps. This process is catalyzed by a fatty acid elongase (FAE) enzyme complex.[1][22][23]
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